molecular formula C11H8N2O3 B4653033 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole

Cat. No. B4653033
M. Wt: 216.19 g/mol
InChI Key: BPSWBXNHRDHJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole, commonly known as Furoxan, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications. Furoxan has been studied extensively for its potential use as a therapeutic agent due to its ability to release nitric oxide (NO) in vivo.

Mechanism of Action

Furoxan releases 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole through a process known as nitric oxide donation. The compound undergoes a chemical reaction with thiol groups in the body, leading to the release of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole. The released 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole then activates the soluble guanylate cyclase (sGC) enzyme, leading to the production of cyclic guanosine monophosphate (cGMP). The cGMP then activates various downstream signaling pathways, leading to the physiological effects of 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole.
Biochemical and Physiological Effects:
Furoxan has been shown to have various biochemical and physiological effects. The compound has been shown to induce vasodilation, reduce blood pressure, and inhibit platelet aggregation. Furoxan has also been shown to have anti-inflammatory and anti-tumor effects. Additionally, Furoxan has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of Furoxan is its ability to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases. Additionally, Furoxan has been shown to have low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of Furoxan is its instability in aqueous solutions, making it challenging to use in certain experiments.

Future Directions

For the study of Furoxan include the development of Furoxan-based therapeutics and the understanding of its mechanism of action and downstream signaling pathways.

Scientific Research Applications

Furoxan has been extensively studied for its potential use as a therapeutic agent due to its ability to release nitric oxide (2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole) in vivo. Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. Furoxan has been shown to release 2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole in a controlled manner, making it a potential candidate for the treatment of various diseases, including hypertension, cancer, and neurodegenerative disorders.

properties

IUPAC Name

2-(furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-7-4-6-15-9(7)11-13-12-10(16-11)8-3-2-5-14-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSWBXNHRDHJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
Reactant of Route 2
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-furyl)-5-(3-methyl-2-furyl)-1,3,4-oxadiazole

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